molecular formula C6H4ClN3S B1383396 5-Amino-6-chloro-2,1,3-benzothiadiazole CAS No. 100191-31-9

5-Amino-6-chloro-2,1,3-benzothiadiazole

Cat. No. B1383396
CAS RN: 100191-31-9
M. Wt: 185.64 g/mol
InChI Key: CCGIAUJBFGRFHE-UHFFFAOYSA-N
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Description

5-Amino-6-chloro-2,1,3-benzothiadiazole is a chemical compound that inhibits the replication of viruses by binding to their nucleic acids . It is a derivative of 1,2,3-Benzothiadiazole, a bicyclic aromatic chemical composed of a benzene ring that is fused to a 1,2,3-thiadiazole .


Synthesis Analysis

The synthesis of 5-Amino-6-chloro-2,1,3-benzothiadiazole can be achieved through a diazotisation reaction of 2-aminothiophenol or its disulfide with sodium nitrite . An alternative method involves the Herz reaction where anilines are converted to benzothiadiazole . A specific synthesis process involves the addition of 5-chloro-4-amino-2,1,3-benzothiadiazole to phosphorus oxychloride, followed by the addition of 1-acetyl-2-imidazolidinone .


Molecular Structure Analysis

The molecule is planar with N-N and S-N distances indicative of multiple bond character . The molecular formula of 5-Amino-6-chloro-2,1,3-benzothiadiazole is C6H4ClN3S .


Chemical Reactions Analysis

1,2,3-Benzothiadiazole, the parent compound, is much less nucleophilic than naphthalene and undergoes the standard chemistry of aromatic compounds . Alkylation reactions give exclusively the 3-amino quaternary salt .


Physical And Chemical Properties Analysis

The compound is a colorless solid and is soluble in organic solvents . The molecular mass of 5-Amino-6-chloro-2,1,3-benzothiadiazole is 185.63 .

Scientific Research Applications

  • Pharmacological Properties : One study explores a compound structurally similar to 5-Amino-6-chloro-2,1,3-benzothiadiazole, demonstrating its role as a centrally acting agent with distinct pharmacological properties compared to other myotonolytic drugs. This compound showed potential in muscle relaxation without significant sedative or haemodynamic effects (Sayers, Bürki, & Eichenberger, 1980).

  • Coordination Chemistry and Crystal Engineering : Another paper presents functionalized 2,1,3-benzothiadiazoles, similar in structure to 5-Amino-6-chloro-2,1,3-benzothiadiazole, for their novel applications in metal coordination chemistry and crystal engineering. These compounds have shown unique properties in forming complexes with metals like zinc and in crystal engineering of organic solids (Bashirov et al., 2014).

  • Role in Catalysis : A study discusses 4-Amino-2,1,3-benzothiadiazole, a compound similar to 5-Amino-6-chloro-2,1,3-benzothiadiazole, used as a bidentate directing group in palladium-catalyzed C-H activation/functionalization of carboxamides. This research highlights its efficiency and scope in organic synthesis (Reddy, Bisht, Parella, & Babu, 2016).

  • Antiparasitic Properties : In the context of antiparasitic research, derivatives of benzothiadiazoles, which include 5-Amino-6-chloro-2,1,3-benzothiadiazole, were investigated for their in vitro antiparasitic properties. One study found that certain derivatives showed promising activity against parasites like Leishmania infantum and Trichomonas vaginalis (Delmas et al., 2002).

  • Photoluminescent Compounds and Light Technology : A comprehensive study on 2,1,3-Benzothiadiazole (BTD) discusses its significance in the field of photoluminescent compounds and applications in light technology. BTD derivatives, including 5-Amino-6-chloro-2,1,3-benzothiadiazole, are important in the development of organic light-emitting diodes, solar cells, and other light-based technologies (Neto, Lapis, Júnior, & Dupont, 2013).

Mechanism of Action

Safety and Hazards

Users should wear suitable protective clothing and avoid contact with skin and eyes. Formation of dust and aerosols should be avoided and non-sparking tools should be used .

properties

IUPAC Name

5-chloro-2,1,3-benzothiadiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGIAUJBFGRFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NSN=C21)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-6-chloro-2,1,3-benzothiadiazole

Synthesis routes and methods

Procedure details

A solution is prepared by dissolving a compound (2) (16.8 g, 0.0779 mol) in methanol (800 mL), and SnCl2.2H2O (87 g, 0.389 mol, 5.0 eq), water (80 mL) and 1N HCl (30 mL) are sequentially put into the solution. The reactant is agitated and reflowed overnight, cooled down to room temperature (24° C.), and condensed under a reduced pressure. The condensate is dissolved in dichloromethane, neutralized with a saturated NaHCO3 aqueous solution, and then passed through Celite. An organic layer is dried and condensed under a reduced pressure so as to obtain a yellow solid-phase compound (3) (13.8 g, yield: 95%). 1H NMR (400 MHz, CDCl3): δ ppm 7.99 (s, 1H), 7.14 (s, 1H), 4.54 (br s, 2H).
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
87 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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